

Spectral data for 5-Chloro-2-(chloromethyl)-3-fluoropyridine

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Compound of Interest

Compound Name: 5-Chloro-2-(chloromethyl)-3-fluoropyridine

CAS No.: 1227585-36-5

Cat. No.: B567338

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An In-Depth Technical Guide to the Predicted Spectral Data of **5-Chloro-2-(chloromethyl)-3-fluoropyridine**

Authored by a Senior Application Scientist

This guide provides a detailed predictive analysis of the spectral data for **5-Chloro-2-(chloromethyl)-3-fluoropyridine** (CAS No. 1227585-36-5), a key intermediate in pharmaceutical and agrochemical research.^{[1][2]} While experimental spectra for this specific compound are not readily available in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for researchers in the field. By understanding the expected spectral characteristics, scientists can better devise analytical methods, confirm synthesis, and elucidate reaction mechanisms involving this molecule.

Molecular Structure and Predicted Spectroscopic Overview

5-Chloro-2-(chloromethyl)-3-fluoropyridine possesses a distinct substitution pattern on the pyridine ring that significantly influences its spectral properties. The presence of two chlorine atoms, a fluorine atom, and a chloromethyl group leads to predictable and interpretable features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure of **5-Chloro-2-(chloromethyl)-3-fluoropyridine**

Caption: Molecular structure of **5-Chloro-2-(chloromethyl)-3-fluoropyridine**.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to provide key information about the protons on the pyridine ring and the chloromethyl group. The electronegativity of the nitrogen and halogen substituents will significantly influence the chemical shifts of the aromatic protons.

Predicted Chemical Shifts and Coupling Constants

The pyridine ring contains two aromatic protons, H-4 and H-6. The chloromethyl group has two equivalent protons.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-6	8.2 - 8.5	Doublet	$^3\text{J}(\text{H-6}, \text{H-4}) = \sim 2$ Hz
H-4	7.6 - 7.9	Doublet of doublets	$^3\text{J}(\text{H-4}, \text{F-3}) = \sim 8-10$ Hz, $^3\text{J}(\text{H-4}, \text{H-6}) = \sim 2$ Hz
$-\text{CH}_2\text{Cl}$	4.7 - 5.0	Singlet	N/A

- H-6: This proton is adjacent to the nitrogen atom, which deshields it, resulting in a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-4.
- H-4: This proton will be coupled to both H-6 and the fluorine at position 3, leading to a doublet of doublets. The coupling to fluorine (^3J) is typically larger than the proton-proton

coupling.

- -CH₂Cl: The protons of the chloromethyl group are not coupled to any other protons and will therefore appear as a singlet. Their chemical shift is influenced by the adjacent chlorine atom and the pyridine ring. For comparison, the chloromethyl group in the similar compound 5-(chloromethyl)-2-fluoropyridine appears at δ 4.5–4.7 ppm.[3]

Experimental Protocol for ¹H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-2-(chloromethyl)-3-fluoropyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and the effect of the halogen substituents on their chemical shifts. A key feature will be the presence of carbon-fluorine couplings.

Predicted Chemical Shifts and C-F Couplings

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (1J , 2J , 3J C-F, Hz)
C-2	158 - 162	Doublet	$^2J(\text{C-2, F-3}) = \sim 20\text{-}30$ Hz
C-3	152 - 156	Doublet	$^1J(\text{C-3, F}) = \sim 240\text{-}260$ Hz
C-4	125 - 129	Doublet	$^2J(\text{C-4, F-3}) = \sim 15\text{-}25$ Hz
C-5	135 - 139	Singlet	N/A
C-6	148 - 152	Doublet	$^3J(\text{C-6, F-3}) = \sim 3\text{-}5$ Hz
-CH ₂ Cl	43 - 47	Singlet	N/A

The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (1J). Carbons two and three bonds away will show smaller couplings (2J and 3J). The interpretation of ^{13}C NMR spectra of fluorinated compounds can be challenging due to these large coupling constants, which can cause multiplets to overlap with other signals.[\[4\]](#)

Experimental Protocol for ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is $C_6H_4Cl_2FN$, with a monoisotopic mass of approximately 178.97 u. Due to the natural abundance of chlorine isotopes ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the molecular ion peak (M^+) will appear as a cluster of peaks.

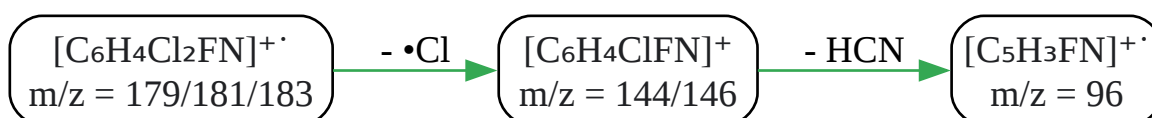
- M^+ : $m/z \approx 179$ (containing two ^{35}Cl atoms)
- $[M+2]^+$: $m/z \approx 181$ (containing one ^{35}Cl and one ^{37}Cl atom)
- $[M+4]^+$: $m/z \approx 183$ (containing two ^{37}Cl atoms)

The expected intensity ratio of these peaks will be approximately 9:6:1.

Predicted Fragmentation Pathway

Electron ionization (EI) is expected to induce fragmentation. A likely primary fragmentation step is the loss of a chlorine radical from the chloromethyl group, which is a common fragmentation pathway for alkyl halides.^{[5][6]}

Predicted Mass Spectrometry Fragmentation of **5-Chloro-2-(chloromethyl)-3-fluoropyridine**



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Caption: A plausible fragmentation pathway for **5-Chloro-2-(chloromethyl)-3-fluoropyridine** in EI-MS.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted Characteristic Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibrational Mode
Aromatic C-H	3050 - 3150	Stretching
C=C, C=N (Pyridine ring)	1550 - 1650	Stretching
C-F	1200 - 1300	Stretching
C-Cl (aromatic)	1000 - 1100	Stretching
C-Cl (aliphatic)	650 - 800	Stretching

The C-F stretching vibration is typically a strong and characteristic absorption.^{[7][8]} The exact positions of the pyridine ring vibrations will be influenced by the substitution pattern.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr). Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.
- **Data Acquisition:** Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This in-depth technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, Mass, and IR spectral data for **5-Chloro-2-(chloromethyl)-3-fluoropyridine**. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document

serves as a valuable resource for researchers working with this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data, which can then be compared against these predictions to confirm the identity and purity of the synthesized compound.

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